Dinaphthothiophene
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Overview
Description
Dinaphthothiophene is a class of compounds structurally similar to thiophene-based organic semiconductors. These compounds have shown promise for use in p-type organic semiconductors and as precursors to axially chiral 1,1’-binaphthyl catalysts, which play a significant role in asymmetric synthesis . This compound S-oxides and other fused ring thiophene S-oxides have been investigated for their potential to release atomic oxygen during irradiation at longer wavelengths .
Preparation Methods
Dinaphthothiophenes can be synthesized through various routes. One method involves the successive addition of two functionalized styryl groups to a thiophene ring, followed by a photocyclization to form the asymmetric dinaphthothiophene . Another method includes the Newman-Kwart rearrangement of dithiocarbamates by heating the dimethylthiocarbamate of binaphthol at 285-310°C, yielding this compound in 20-40% yield . Additionally, dinaphthyl sulfide can undergo an iodine-catalyzed photocyclization to produce this compound in 85% yield .
Chemical Reactions Analysis
Dinaphthothiophenes undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the photoinduced deoxygenation of dinaphthothiophene S-oxide releases atomic oxygen (O(3P)) . Thiophene reacts with aliphatic ketones in aqueous sulfuric acid to give condensation products containing up to five thiophene units . Common reagents used in these reactions include sulfuric acid and iodine. Major products formed from these reactions include this compound and its derivatives .
Scientific Research Applications
Dinaphthothiophenes have a wide range of scientific research applications. They are used in organic semiconductors, particularly in p-type semiconductors . These compounds are also precursors to axially chiral 1,1’-binaphthyl catalysts, which are crucial in asymmetric synthesis . Additionally, dinaphthothiophene S-oxides have been studied for their potential to release atomic oxygen upon irradiation, making them useful in photochemical applications .
Mechanism of Action
The mechanism of action of dinaphthothiophenes involves their ability to undergo photoinduced deoxygenation, releasing atomic oxygen (O(3P)) . This process is facilitated by the absorption of light at longer wavelengths, which induces the deoxygenation of dinaphthothiophene S-oxide . The molecular targets and pathways involved in this mechanism include the singlet-triplet gap and the oxidation of the solvent by the sulfoxides .
Comparison with Similar Compounds
Dinaphthothiophenes are structurally similar to thiophene-based organic semiconductors and dibenzothiophene S-oxide . dinaphthothiophenes exhibit unique properties such as high refractive indices and the ability to release atomic oxygen upon irradiation . Similar compounds include dibenzothiophene S-oxide, benzo[b]naphtho[1,2,d]thiophene S-oxide, and benzo[b]phenanthro[9,10-d]thiophene S-oxide .
Properties
CAS No. |
71012-24-3 |
---|---|
Molecular Formula |
C20H12S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
12-thiapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |
InChI |
InChI=1S/C20H12S/c1-3-7-15-13(5-1)10-12-18-19(15)17-11-9-14-6-2-4-8-16(14)20(17)21-18/h1-12H |
InChI Key |
SYXXZXWLYNODHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(S3)C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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